

# Application Notes and Protocols for AM-8735 in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **AM-8735**, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction, in mouse models. The following protocols are based on available preclinical data and are intended to guide researchers in designing and executing in vivo studies.

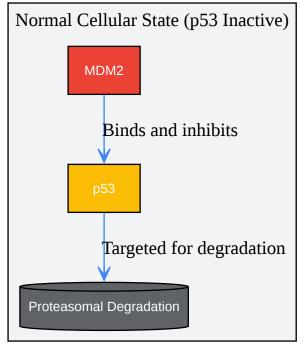
### Overview of AM-8735

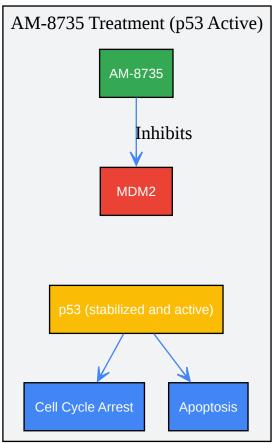
**AM-8735** is a small molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. In preclinical studies, **AM-8735** has demonstrated significant antitumor activity in mouse xenograft models of human cancers.

# **Signaling Pathway of AM-8735**

The primary mechanism of action of **AM-8735** is the reactivation of the p53 signaling pathway.







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Caption: Mechanism of action of AM-8735.

# **Dosage and Administration in Mice**

The following tables summarize the available data on the dosage and administration of **AM-8735** in mice, primarily from studies using the SJSA-1 osteosarcoma xenograft model.

## Table 1: Efficacy Data in SJSA-1 Xenograft Model



| Parameter             | Value                               | Reference |
|-----------------------|-------------------------------------|-----------|
| Mouse Strain          | Athymic Nude                        | [1]       |
| Tumor Model           | SJSA-1 Osteosarcoma<br>Xenograft    | [1]       |
| Administration Route  | Oral Gavage (q.d. for 2 weeks)      | [1]       |
| Doses Tested          | 5, 25, 50, 100 mg/kg                | [1]       |
| Effective Dose (ED50) | 41 mg/kg                            | [1]       |
| Vehicle/Formulation   | 15% HPβCD, 1% Pluronic<br>F68, pH 8 | [1]       |

**Table 2: Pharmacokinetic and Toxicological Profile** 

(Qualitative)

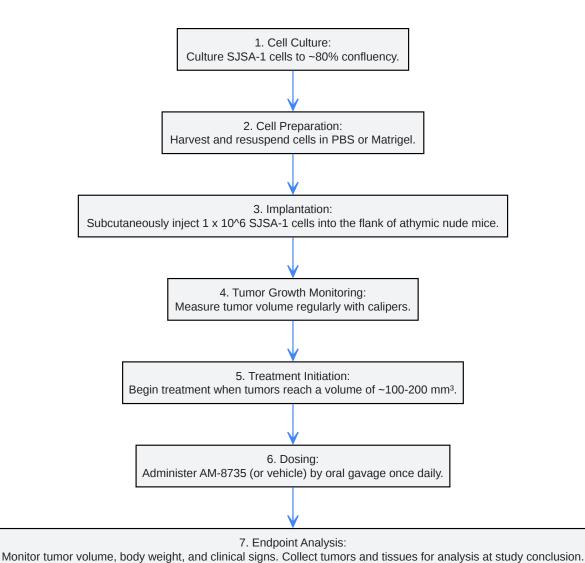
| Parameter        | Observation   | Reference |
|------------------|---|-----------|
| Pharmacokinetics | Remarkable pharmacokinetic properties                       | [2][3]    |
| Toxicology       | No overt signs of toxicity reported during efficacy studies | [4]       |

Note: Quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) and a detailed toxicology profile for **AM-8735** in mice are not yet publicly available in the reviewed literature. Researchers should conduct their own pharmacokinetic and toxicology studies to establish these parameters for their specific experimental conditions.

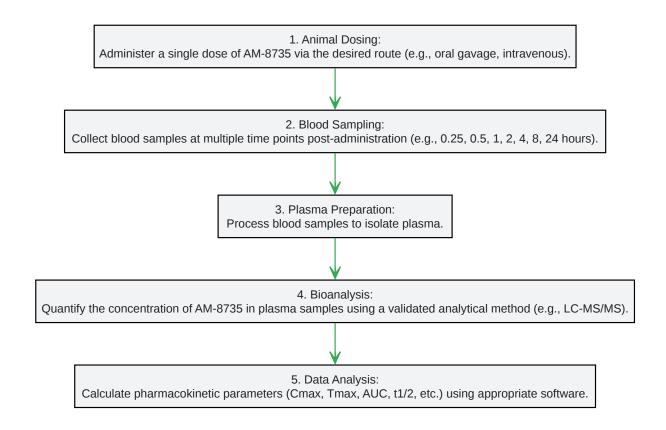
# Experimental Protocols Protocol for SJSA-1 Osteosarcoma Xenograft Model

This protocol outlines the establishment of a subcutaneous SJSA-1 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of **AM-8735**.









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